4-chloro-3-fluoro-N-methyl-N-prop-2-ynylbenzamide
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Overview
Description
4-chloro-3-fluoro-N-methyl-N-prop-2-ynylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with chlorine and fluorine atoms, along with a prop-2-ynyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-fluoro-N-methyl-N-prop-2-ynylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluoroaniline and propargyl bromide.
N-Alkylation: The 4-chloro-3-fluoroaniline undergoes N-alkylation with propargyl bromide in the presence of a base such as potassium carbonate to form 4-chloro-3-fluoro-N-prop-2-ynylaniline.
Amidation: The resulting 4-chloro-3-fluoro-N-prop-2-ynylaniline is then reacted with methyl chloroformate in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-fluoro-N-methyl-N-prop-2-ynylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The prop-2-ynyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products with different substituents on the benzene ring.
Oxidation: Products with oxidized prop-2-ynyl groups.
Reduction: Products with reduced prop-2-ynyl groups.
Scientific Research Applications
4-chloro-3-fluoro-N-methyl-N-prop-2-ynylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be utilized in the development of new materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-chloro-3-fluoro-N-methyl-N-prop-2-ynylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the prop-2-ynyl group can facilitate interactions with hydrophobic pockets in proteins, while the chlorine and fluorine atoms can form halogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-fluoro-N-methylbenzamide: Lacks the prop-2-ynyl group, which may affect its binding properties and reactivity.
4-chloro-3-fluoro-N-prop-2-ynylbenzamide: Lacks the methyl group on the nitrogen atom, which can influence its solubility and pharmacokinetics.
Uniqueness
4-chloro-3-fluoro-N-methyl-N-prop-2-ynylbenzamide is unique due to the combination of substituents on the benzene ring and the presence of both methyl and prop-2-ynyl groups on the nitrogen atom. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-3-fluoro-N-methyl-N-prop-2-ynylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO/c1-3-6-14(2)11(15)8-4-5-9(12)10(13)7-8/h1,4-5,7H,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYUGJBQLXBQSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C(=O)C1=CC(=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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